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Cat. No.: B1205954

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding
of the pharmacokinetics and transdermal penetration of the active ingredients in Finalgon:
nonivamide and butoxyethyl nicotinate. The information is compiled from a variety of preclinical
and clinical studies, with a focus on quantitative data, experimental methodologies, and
mechanisms of action.

Introduction to Finalgon and its Active Ingredients

Finalgon is a topical medication used for the relief of muscle and joint pain. Its therapeutic
effects are derived from the synergistic action of its two active components: nonivamide and
butoxyethyl nicotinate (also known as nicoboxil). Nonivamide, a synthetic capsaicin analog, is
responsible for the intense warming sensation, while butoxyethyl nicotinate, a nicotinic acid
derivative, acts as a rubefacient, causing vasodilation and increasing local blood flow.[1][2][3]
[4] Understanding the pharmacokinetic profiles and skin penetration characteristics of these
two compounds is crucial for optimizing formulation development, ensuring efficacy, and
minimizing potential side effects.

Pharmacokinetics of Nonivamide and Butoxyethyl
Nicotinate
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The systemic absorption and subsequent metabolic fate of topically applied drugs are key
determinants of their safety and efficacy. While comprehensive human pharmacokinetic data
for the topical application of Finalgon's specific formulation is limited in the public domain,
preclinical studies and data on analogous compounds provide valuable insights.

Nonivamide

Nonivamide is a lipophilic molecule that can penetrate the stratum corneum to reach its target
receptors on sensory neurons in the epidermis and dermis.

Absorption and Distribution:

Following topical application, nonivamide is absorbed into the skin. In vivo studies in rabbits
have shown that plasma concentrations of nonivamide can be detected after transdermal
administration.[5] A study comparing the pharmacokinetics of nonivamide and capsaicin in rats
after subcutaneous injection found that the concentration of nonivamide was higher in the brain
than in the blood, suggesting potential for distribution to the central nervous system if
significant systemic absorption occurs.[6] However, after topical application of a high-
concentration capsaicin patch in humans, systemic exposure was generally low and transient.

[7]
Metabolism:

Nonivamide undergoes metabolism primarily in the liver. Studies have shown that the
metabolism of nonivamide is similar to that of capsaicin and is catalyzed by cytochrome P450
(CYP450) enzymes, including CYP1Al, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4.[8]
Metabolic pathways include aromatic and alkyl hydroxylation, O-demethylation, N- and alkyl
dehydrogenation.[8] The metabolism of nonivamide by these enzymes is considered a
detoxification pathway.[8]

Excretion:

Information on the specific excretion routes and products of nonivamide following topical
application in humans is not readily available.

Butoxyethyl Nicotinate
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Butoxyethyl nicotinate is designed to act locally on the cutaneous vasculature.
Absorption and Distribution:

Upon topical application, butoxyethyl nicotinate penetrates the skin to exert its vasodilatory
effects. There is limited publicly available data on the systemic absorption and distribution of
butoxyethyl nicotinate after topical application.

Metabolism:

It is anticipated that any systemically absorbed butoxyethyl nicotinate is rapidly hydrolyzed in
the blood plasma by esterases to its primary metabolites: nicotinic acid (a form of vitamin B3)
and 2-butoxyethanol.[8] The nicotinic acid metabolite itself contributes to vasodilation.[8]
Nicotinic acid is metabolized in the liver, with one pathway involving N-oxidation by CYP2EL1 to
form nicotinamide N-oxide.[9][10]

Excretion:

The metabolites of butoxyethyl nicotinate are expected to be excreted in the urine.[8] For
instance, the metabolite of 2-butoxyethanol, 2-butoxyacetic acid, has been detected in human
urine.[8]

Quantitative Pharmacokinetic Data Summary
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Parameter Nonivamide Butoxyethyl Nicotinate

Route of Administration Topical Topical

Low and transient systemic _
) Data not available. Expected
o S exposure observed with ] ]
Systemic Bioavailability to be low with rapid
analogous compounds )
o metabolism.
(capsaicin).[7]

Peak Plasma Concentration Data not available for topical )
] ) Data not available.
(Cmax) Finalgon in humans.
Time to Peak Plasma Data not available for topical )
) ] ) Data not available.
Concentration (Tmax) Finalgon in humans.

Data not available for topical ,
Area Under the Curve (AUC) ) ) Data not available.
Finalgon in humans.

A mean population elimination
S ) half-life of 1.64 hours was )
Elimination Half-life (t¥%) o Data not available.
reported for capsaicin after

topical patch application.[7]

Hydroxylated, O-demethylated, o )
Nicotinic acid and 2-

Primary Metabolites and dehydrogenated products.
butoxyethanol.[8]
[8]
] ] ) Expected to be urinary
Primary Route of Excretion Data not available.

excretion of metabolites.[8]

Note: The table reflects the limited availability of specific quantitative pharmacokinetic data for
the topical application of Finalgon's ingredients in humans. Much of the information is inferred
from studies on analogous compounds or from general metabolic pathways.

Transdermal Penetration of Nonivamide and
Butoxyethyl Nicotinate

The efficacy of Finalgon is dependent on the ability of its active ingredients to penetrate the
stratum corneum and reach their sites of action in the underlying skin layers.
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Nonivamide

In vitro studies using porcine skin, a relevant model for human skin, have demonstrated that
nonivamide permeates the skin from various formulations.

Quantitative Transdermal Penetration Data for Nonivamide (In Vitro, Porcine Skin)

. Skin
Permeation .
. Concentration
Formulation Flux (uglcm?/h)  after 48h (% of Reference
. (nglcm?) after
applied dose)
4h
0.05% SC: ~70,
Hydrophilic Not reported ~30% Epidermis & [9]
Cream (HNC) Dermis: <10
Film-Forming SC: >1000,
) Constant flux ) )
Emulsion (FFE 8.0 £ 3.5% Epidermis & 9]
over 24h )
2) Dermis: ~10

SC: Stratum Corneum

These studies indicate that formulation plays a critical role in the transdermal delivery of
nonivamide. Film-forming emulsions can provide a sustained release profile compared to
conventional creams.[9]

Butoxyethyl Nicotinate

There is a notable lack of publicly available quantitative data on the transdermal penetration
(e.g., flux, permeability coefficient) of butoxyethyl nicotinate. Its rubefacient effect, which occurs
within minutes of application, suggests rapid penetration into the superficial layers of the skin.
[11]

Experimental Protocols
In Vitro Skin Permeation Study of Nonivamide using
Franz Diffusion Cells
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Objective: To quantify the permeation of nonivamide through the skin from a topical formulation.

Apparatus and Materials:

Franz diffusion cells

Excised porcine ear skin

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
Topical formulation containing nonivamide

High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

Skin Preparation: Full-thickness porcine ear skin is excised, and subcutaneous fat is
removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum
facing the donor compartment.[9]

Cell Assembly: The receptor compartment of the Franz cell is filled with degassed receptor
solution and maintained at 32°C to mimic skin surface temperature. A magnetic stirrer
ensures homogeneity of the receptor fluid.[9]

Dosing: A defined amount of the nonivamide-containing formulation is applied to the surface
of the skin in the donor compartment.[9]

Sampling: At predetermined time intervals, aliquots of the receptor solution are collected and
replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[9]

Analysis: The concentration of nonivamide in the collected samples is quantified using a
validated HPLC method.[1]

Data Analysis: The cumulative amount of nonivamide permeated per unit area is plotted
against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of
the curve.[9]

Experimental Workflow for In Vitro Skin Permeation Study
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In Vitro Skin Permeation Experimental Workflow
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Signaling Pathways and Mechanisms of Action
Nonivamide: TRPV1-Mediated Nociceptor Activation

The primary mechanism of action of nonivamide is the activation of the Transient Receptor
Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed
on sensory neurons.[10][12]

TRPV1 Signaling Pathway
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Nonivamide-Induced TRPV1 Signaling Cascade

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1205954?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Activation of TRPV1 by nonivamide leads to an influx of cations, primarily Ca2* and Na*, which
depolarizes the neuron and generates action potentials.[12] These signals are transmitted to
the central nervous system, resulting in the perception of heat and pain.[12] Prolonged
activation of TRPV1 can lead to desensitization of the sensory neurons, which contributes to
the analgesic effect. The influx of calcium also triggers the release of neuropeptides such as
substance P and calcitonin gene-related peptide (CGRP), which contribute to local vasodilation
and neurogenic inflammation.[12]

Butoxyethyl Nicotinate: Proposed Mechanism of
Vasodilation

The exact molecular mechanism of butoxyethyl nicotinate's rubefacient action has not been
fully elucidated.[8] However, it is understood to be rapidly hydrolyzed in the skin to nicotinic
acid.[8] Nicotinic acid is known to induce cutaneous vasodilation, or flushing, through a
prostaglandin-mediated pathway.

Proposed Mechanism of Butoxyethyl Nicotinate-Induced Vasodilation
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Proposed Vasodilation Mechanism of Butoxyethyl Nicotinate
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This proposed pathway involves the binding of nicotinic acid to the GPR109A receptor on
Langerhans cells in the epidermis. This activation stimulates the synthesis and release of
prostaglandins, such as PGD2 and PGE-z, which then act on receptors on vascular smooth
muscle cells to cause vasodilation and increase local blood flow.

Conclusion and Future Directions

This technical guide has summarized the available information on the pharmacokinetics and
transdermal penetration of nonivamide and butoxyethyl nicotinate, the active ingredients of
Finalgon. While the mechanism of action of nonivamide through TRPV1 activation is well-
characterized, and in vitro skin permeation data is available, there remains a significant need
for comprehensive in vivo pharmacokinetic data in humans following topical application.

For butoxyethyl nicotinate, the data is even more limited. Although its metabolic pathway and a
plausible mechanism for its vasodilatory effects have been proposed, there is a clear lack of
quantitative data on its transdermal penetration and systemic absorption.

Future research should focus on conducting well-controlled clinical studies to determine the in
vivo pharmacokinetic profiles of both compounds after topical application of Finalgon. Such
studies would provide crucial data on systemic exposure (Cmax, Tmax, AUC) and elimination
kinetics, further ensuring the safety and efficacy of this topical analgesic. Additionally, detailed
in vitro permeation studies using human skin would provide more precise data on the
transdermal penetration of butoxyethyl nicotinate. The development and validation of sensitive
analytical methods for the simultaneous quantification of both parent compounds and their
major metabolites in biological matrices will be essential for these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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